N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide is a complex organic compound that features a thiophene ring system. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to exhibit a wide range of therapeutic properties . They have been used in the development of advanced compounds with various biological effects .
Mode of Action
Thiophene derivatives have been known to interact with various biological targets, leading to a variety of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide involves several steps. One common method includes the condensation reaction of thiophene derivatives. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are typical methods used to prepare thiophene derivatives . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives such as suprofen and articaine. These compounds share the thiophene ring system but differ in their substituents and overall structure. N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2,3-dimethoxybenzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-23-14-6-3-5-13(18(14)24-2)19(22)20-11-12-8-9-16(26-12)17(21)15-7-4-10-25-15/h3-10,17,21H,11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXNTAWZRUQDOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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